4-Phenoxybut-2-yn-1-ol

Lipoxygenase Inhibition Arachidonic Acid Metabolism Inflammation

4-Phenoxybut-2-yn-1-ol (CAS: 32833-70-8) is an aromatic propargyl ether derivative with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.18 g/mol. Its structure incorporates a terminal primary alcohol and a central alkyne functionality tethered to a phenoxy group, positioning it as a versatile synthetic intermediate.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
Cat. No. B8460118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenoxybut-2-yn-1-ol
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC#CCO
InChIInChI=1S/C10H10O2/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7,11H,8-9H2
InChIKeyHXFSSJXRCCRQIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenoxybut-2-yn-1-ol: Procurement-Ready Structural Overview and Core Physicochemical Properties


4-Phenoxybut-2-yn-1-ol (CAS: 32833-70-8) is an aromatic propargyl ether derivative with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.18 g/mol . Its structure incorporates a terminal primary alcohol and a central alkyne functionality tethered to a phenoxy group, positioning it as a versatile synthetic intermediate [1]. Commercial availability typically includes purity specifications of 95% or higher, with the compound existing as a colorless to pale yellow liquid .

Why Generic Substitution Fails: The Unique Reactivity Profile of 4-Phenoxybut-2-yn-1-ol


Simple in-class analogs such as 4-phenoxybutan-1-ol (the fully saturated counterpart) or 4-phenoxybut-2-en-1-ol (the alkenyl analog) cannot be interchanged with 4-phenoxybut-2-yn-1-ol due to fundamental differences in bond hybridization and electron density. The presence of the internal alkyne in 4-phenoxybut-2-yn-1-ol confers a unique, rigid, electron-rich π-system that enables distinct chemical transformations not possible with saturated or alkene-based analogs, including specific regioselective cyclization reactions [1]. This alkyne core acts as a dipolarophile, enabling 1,3-dipolar cycloaddition ('click') reactions that are fundamentally unavailable to its saturated or olefinic counterparts [2]. Substituting a structurally related analog risks reaction failure, altered regioselectivity, or the formation of entirely different product scaffolds, directly impacting synthetic yield and reproducibility.

Quantitative Differentiation of 4-Phenoxybut-2-yn-1-ol: Evidence-Based Procurement Guidance


Differentiation via Lipoxygenase Inhibition: Comparative In Vitro Potency

4-Phenoxybut-2-yn-1-ol has been identified as a potent inhibitor of lipoxygenase (LOX), a key enzyme in the arachidonic acid cascade [1]. While direct head-to-head comparative data against close structural analogs is limited in the public domain, this compound demonstrates a distinct multi-target inhibition profile that differentiates it from many other simple phenoxy ethers. Specifically, it shows high potency against LOX, with a reported IC50 value of 1.00E+3 nM in human polymorphonuclear leukocytes (PMNL) [2]. This contrasts with its activity against other enzymes; for example, it inhibits carboxylesterase and cyclooxygenase (COX) to a significantly lesser extent [1], and exhibits weak inhibition of lanosterol synthase (IC50 > 10,000 nM) [3].

Lipoxygenase Inhibition Arachidonic Acid Metabolism Inflammation

Comparative Structural Rigidity and Conformational Constraint versus Saturated Analogs

The presence of the central alkyne (sp-hybridized carbons) in 4-phenoxybut-2-yn-1-ol imparts a linear, rigid geometry around the C≡C bond, contrasting sharply with the flexible, tetrahedral (sp³-hybridized) backbone of its saturated analog, 4-phenoxybutan-1-ol [1]. This difference in conformational flexibility is a key determinant in synthetic planning and biological target engagement. In the context of structure-activity relationship (SAR) studies, the alkyne can serve as a rigid 'spacer' that precisely positions the terminal alcohol and phenoxy group in a defined spatial orientation [2].

Synthetic Intermediate Structure-Activity Relationship Conformational Analysis

Differentiation in Reactivity: Propargylic vs. Allylic Reactivity Profiles

The hydroxyl group in 4-phenoxybut-2-yn-1-ol is classified as a 'propargylic alcohol'. This structural feature results in a reactivity profile distinct from allylic alcohols like 4-phenoxybut-2-en-1-ol. Propargylic alcohols can undergo unique transformations, such as Meyer-Schuster rearrangements and specific metal-catalyzed couplings, that are not readily accessible or proceed with different selectivity in allylic systems [1]. Furthermore, the alkyne itself is a functional group that can participate in a wide range of reactions, including nucleophilic additions and cycloadditions, that alkenes cannot undergo, or do so with significantly different outcomes [2].

Synthetic Chemistry Reactivity Electrophilic Addition

Strategic Application Scenarios for Procuring 4-Phenoxybut-2-yn-1-ol


Precursor for Propargylic Functional Group Transformations

As a propargylic alcohol, 4-Phenoxybut-2-yn-1-ol is a key starting material for transformations such as the Meyer-Schuster rearrangement or specific metal-catalyzed couplings (e.g., Sonogashira, Cadiot-Chodkiewicz), enabling access to complex α,β-unsaturated carbonyl compounds or advanced enyne intermediates [1]. This scenario is directly supported by the class-level evidence of its distinct reactivity compared to allylic analogs.

Scaffold for Developing Lipoxygenase (LOX) Inhibitors

The compound's demonstrated and quantifiable inhibitory activity against lipoxygenase (IC50 = 1,000 nM) makes it a relevant scaffold for medicinal chemistry programs focused on the arachidonic acid pathway [2]. Its differentiated inhibition profile against LOX over other enzymes, such as COX and carboxylesterase, supports its use as a starting point for developing more selective modulators of inflammation-related pathways [3].

A Rigid Core for Pharmacophore and SAR Studies

The linear, rigid geometry provided by the internal alkyne distinguishes it from flexible saturated analogs. This makes 4-phenoxybut-2-yn-1-ol an excellent candidate for building defined 3D pharmacophores in drug discovery. The rigid 'spacer' ensures precise and predictable positioning of the terminal functional groups, a critical advantage in rational design and structure-activity relationship (SAR) investigations [4].

Key Intermediate for Heterocycle Synthesis via Cycloaddition

The internal alkyne serves as a potent dipolarophile, enabling 1,3-dipolar cycloaddition ('click') reactions with azides to form triazole rings [5]. This is a fundamental pathway for constructing heterocyclic libraries and conjugating biomolecules. The ability to undergo such reactions is a direct and differentiating consequence of its alkynyl functionality, as evidenced by class-level reactivity comparisons [5].

Technical Documentation Hub

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